

# Uprosertib computational drug response prediction DREEP

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## Compound Focus: Uprosertib

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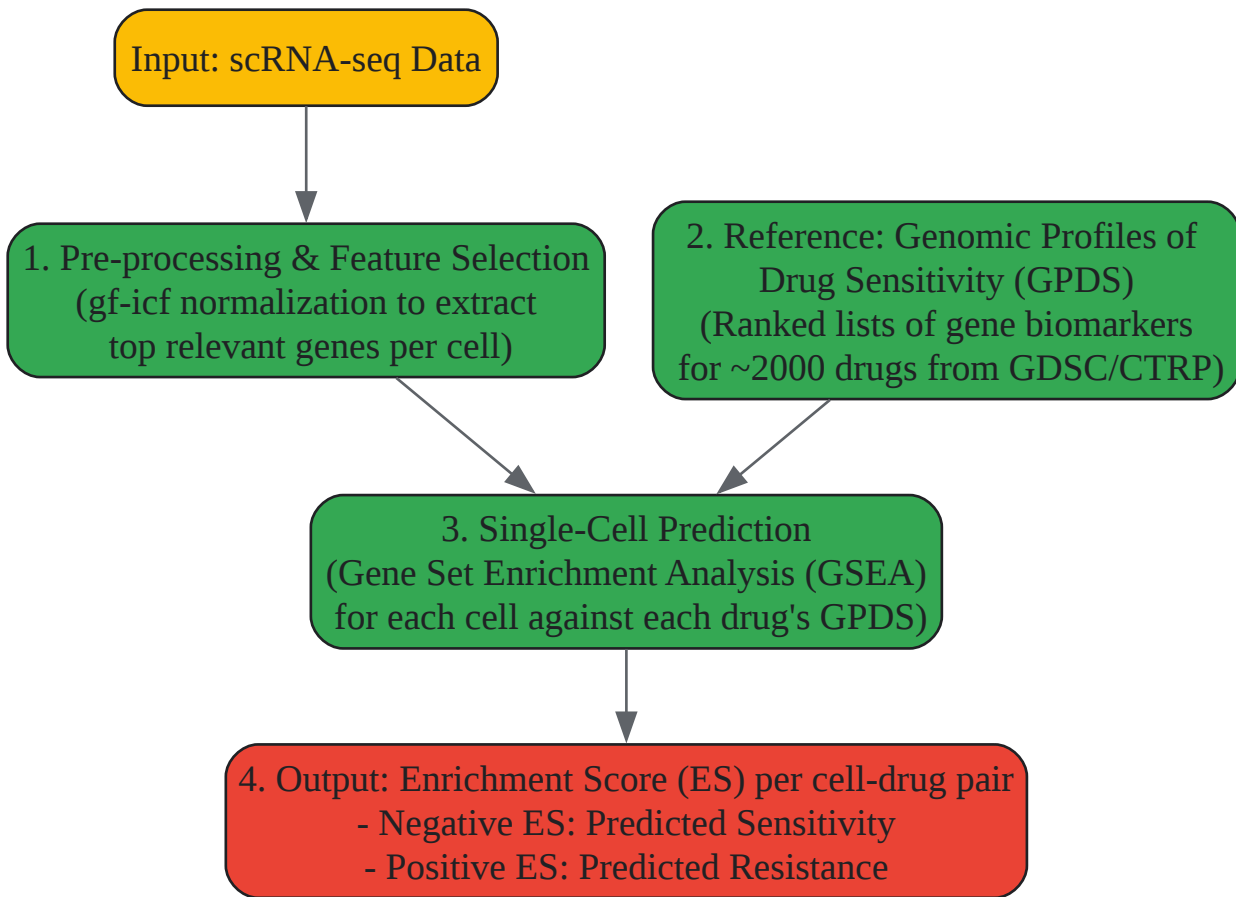
## What is DREEP?

DREEP (Drug Response Estimation from single-cell Expression Profiles) is a computational tool designed to predict the sensitivity of individual cancer cells to various drugs by leveraging single-cell RNA sequencing (scRNA-seq) data [1] [2]. Its primary goal is to tackle the challenge of intra-tumour heterogeneity (ITH), where different cell sub-populations within the same tumor can respond differently to treatments, often leading to drug resistance [1] [2].

The method is classified as a **biomarker or signature-based approach** [3]. It uses pre-defined drug sensitivity signatures derived from large-scale bulk pharmacogenomic screens, avoiding the need for complex model training on single-cell data [1] [3].

## The DREEP Workflow and Methodology

The following diagram illustrates the multi-step process DREEP uses to predict drug response from raw single-cell data.



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### Key Experimental Protocols:

- **Data Sources for Signatures:** DREEP builds its predictive signatures, called Genomic Profiles of Drug Sensitivity (GPDS), from public bulk RNA-seq and drug sensitivity data (AUC values) from resources like the **GDSC2**, **CTRP2**, and **PRISM** databases [1] [2].
- **Signature Construction (GPDS):** For each drug, a ranked list of genes is created. The ranking is based on the Pearson correlation coefficient between each gene's expression and the drug's potency across hundreds of cancer cell lines. Genes at the top of the list are biomarkers of resistance, while genes at the bottom are biomarkers of sensitivity [1] [2].
- **Single-Cell Prediction:** For a given scRNA-seq dataset, DREEP first identifies the most relevant genes in each cell. It then uses Gene Set Enrichment Analysis (GSEA) to compare this gene set against every drug's GPDS [1] [2]. A negative Enrichment Score (ES) indicates the cell expresses a "sensitivity signature" for that drug, while a positive ES indicates a "resistance signature" [1] [2].
- **Validation:** The method was extensively validated *in vitro* using scRNA-seq data from over **200 cancer cell lines** and was shown to accurately identify drug-tolerant subpopulations in breast cancer cell lines and patient-derived cultures [1] [2].

## How DREEP Compares to Other Methods

The table below summarizes how DREEP compares to other classes of computational drug response prediction methods.

Feature	DREEP	Deep Learning Methods (e.g., scDEAL, SCAD)	Other Signature-Based Methods (e.g., beyondcell)
<b>Core Approach</b>	Biomarker signature & enrichment analysis [3]	Neural networks for data integration & prediction [3]	Differential expression signatures & "signature reversion" [3]
<b>Training Data</b>	Pre-computed signatures from bulk screens; no training on single-cell data required [1] [3]	Requires training on bulk data with transfer learning to single-cell data [3]	Pre-computed signatures from bulk screens and drug perturbation data [3]
<b>Key Advantage</b>	Simplicity, no parameter tuning, direct application to scRNA-seq data [1] [2]	Potential to model complex, non-linear relationships [3]	Can leverage both sensitivity and drug perturbation profiles [3]
<b>Potential Limitation</b>	Relies on quality of bulk-derived signatures	Complex training, computationally intensive, can be less accessible [1] [3]	Different algorithmic foundation, making direct performance comparison non-trivial [3]
<b>Number of Drugs</b>	~2000 [1]	Varies; often requires model retraining per drug	Varies by method and database used

### Key Performance Takeaways:

- **Accuracy:** In its original publication, DREEP was successfully validated on several independent single-cell datasets, demonstrating its accuracy and robustness in predicting drug sensitivity over 200 cancer cell lines across 22 cancer types [1] [2].
- **Utility:** It has been shown to detect changes in drug sensitivity over time, predict the emergence of drug resistance, and identify drug co-treatments that can inhibit multiple cell subpopulations within a tumor [1] [2].

## Access and Implementation

- **Availability:** DREEP is implemented as an open-source **R package** [1] [2].
- **Accessibility:** It is designed to be user-friendly and accessible to a broad scientific audience, as it eliminates the need for complex parameter adjustments [1] [2].
- **Code Repository:** The package is publicly available on GitHub at: [Link] [1] [2].

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## References

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